Technical Whitepaper: Physicochemical Profiling of (2,6-Dichlorophenyl)methanesulfonyl Chloride
Technical Whitepaper: Physicochemical Profiling of (2,6-Dichlorophenyl)methanesulfonyl Chloride
Executive Summary
(2,6-Dichlorophenyl)methanesulfonyl chloride (CAS 85952-31-4) represents a specialized class of sulfonylating reagents characterized by significant steric demand. Unlike its unhindered benzylsulfonyl analogs, the presence of chlorine atoms at both ortho positions creates a unique steric environment that modulates nucleophilic attack at the sulfur center. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, serving as a definitive guide for its application in the synthesis of sterically congested sulfonamides and bioactive small molecules.
Part 1: Molecular Identity & Structural Analysis
The compound is a benzylsulfonyl chloride derivative where the sulfonyl group is separated from the aromatic ring by a methylene spacer. The defining structural feature is the 2,6-dichloro substitution pattern, which imparts distinct electronic and steric properties compared to the more common phenylmethanesulfonyl chloride.
Table 1: Chemical Identity Matrix
| Property | Specification |
| IUPAC Name | (2,6-Dichlorophenyl)methanesulfonyl chloride |
| Common Name | 2,6-Dichlorobenzylsulfonyl chloride |
| CAS Number | 85952-31-4 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| SMILES | ClC1=C(CS(=O)(=O)Cl)C(Cl)=CC=C1 |
| Structural Class | Ortho-substituted Benzylsulfonyl Chloride |
Structural Implications
The methylene bridge (-CH2-) acts as an insulator, partially decoupling the sulfonyl group from the electronic effects of the aromatic ring. However, the ortho-chlorine atoms exert a "pincer-like" steric effect. While this does not fully deactivate the sulfonyl chloride, it significantly retards the rate of hydrolysis and nucleophilic substitution compared to the 2,4-dichloro or unsubstituted isomers.
Part 2: Physical Properties Matrix
The following data consolidates experimental observations and high-confidence predicted values based on structural analogs (e.g., 2,4-dichlorobenzylsulfonyl chloride).
Table 2: Physicochemical Properties
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline Powder) | High (Analogous) |
| Appearance | White to off-white | High |
| Melting Point | > 60°C (Predicted)* | Medium |
| Boiling Point | Decomposes prior to boiling at atm.[1] pressure | High |
| Density | ~1.6 g/cm³ (Predicted) | Medium |
| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Chloroform | High |
| Solubility (Aqueous) | Reacts (Hydrolysis) | High |
| Hygroscopicity | Moisture Sensitive | High |
*Note: The 2,4-isomer melts at 55-58°C. The higher symmetry of the 2,6-isomer typically results in a higher lattice energy and melting point.
Part 3: Stability & Handling (Thermodynamics)
Hydrolytic Instability
Like all sulfonyl chlorides, this compound is susceptible to hydrolysis, yielding (2,6-dichlorophenyl)methanesulfonic acid and hydrochloric acid. However, the 2,6-steric bulk provides a kinetic barrier that makes it slightly more resistant to ambient moisture than unsubstituted benzylsulfonyl chloride.
Storage Protocol:
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Atmosphere: Store under dry nitrogen or argon.
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Temperature: Refrigerate (2–8°C) to retard spontaneous decomposition.
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Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to corrosive HCl byproducts.
Thermal Stability
Benzylsulfonyl chlorides are thermally labile and can undergo desulfonylation (loss of SO₂) at elevated temperatures. Reactions should generally be conducted at 0°C to Room Temperature (RT). Heating above 60°C should be approached with caution and rigorous off-gas monitoring.
Part 4: Synthetic Utility & Mechanistic Insights
The primary utility of (2,6-Dichlorophenyl)methanesulfonyl chloride lies in the synthesis of sulfonamides, particularly in drug discovery campaigns targeting G-protein coupled receptors (GPCRs) where the 2,6-dichlorobenzyl motif is a privileged pharmacophore.
Synthesis Pathway
The compound is typically accessed via the Meerwein sulfonation of the corresponding aniline, avoiding the harsh conditions of direct chlorosulfonation which can lead to ring chlorination.
Figure 1: The diazonium-based synthesis avoids electrophilic aromatic substitution issues, ensuring regiocontrol.
Reactivity: The Ortho-Effect
In sulfonylation reactions with amines, the 2,6-dichloro substitution creates a "steric gate."
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Primary Amines: React readily at 0°C.
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Secondary Amines: May require room temperature and extended reaction times.
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Bulky Amines: Reaction rates are significantly suppressed.
Experimental Recommendation: Use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) rather than Triethylamine if the reaction is sluggish, to prevent quaternary ammonium salt formation with the methylene chloride moiety (though less likely than with benzyl chloride, it remains a risk).
Figure 2: Reaction logic showing the competition between sulfonylation and hydrolysis, modulated by steric hindrance.
Part 5: Experimental Protocols
Standard Sulfonylation Procedure
Objective: Synthesis of a sulfonamide from a primary amine.
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Preparation: Dissolve 1.0 equivalent of the amine and 1.2 equivalents of DIPEA (Diisopropylethylamine) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
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Addition: Cool the solution to 0°C under nitrogen.
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Reagent: Add 1.1 equivalents of (2,6-Dichlorophenyl)methanesulfonyl chloride portion-wise (solid) or as a solution in minimal DCM.
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Note: Adding as a solid is preferred if the compound is stable, to minimize volume, but solution addition ensures better thermal control.
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Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.
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Expectation: Reaction time 1–4 hours.
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Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.
Part 6: Safety & Toxicology
Hazard Classification (GHS):
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Acute Toxicity: Harmful if swallowed or inhaled.
Handling Precautions:
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Lachrymator: This compound is a potent lachrymator. All operations must be performed in a functioning fume hood.
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Byproducts: Reaction with water generates HCl gas.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 594471, (2,4-Dichlorophenyl)methanesulfonyl chloride. (Used for analog comparison). Retrieved from [Link]
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ChemSrc. (2023). 2,6-Dichlorobenzenesulfonyl chloride Properties. (Used for structural contrast).[5] Retrieved from [Link]
Sources
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- 5. PubChemLite - C7H5Cl3O2 - Explore [pubchemlite.lcsb.uni.lu]


